molecular formula C10H12O2 B13673453 1-Methoxy-2-(1-methoxyvinyl)benzene

1-Methoxy-2-(1-methoxyvinyl)benzene

Cat. No.: B13673453
M. Wt: 164.20 g/mol
InChI Key: PYQASLBFUHWSPT-UHFFFAOYSA-N
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Description

1-Methoxy-2-(1-methoxyvinyl)benzene is an organic compound with the molecular formula C10H12O It is a derivative of benzene, characterized by the presence of a methoxy group and a methoxyvinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-2-(1-methoxyvinyl)benzene can be synthesized through several methods. One common approach involves the reaction of anisole with acetylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-Methoxy-2-(1-methoxyvinyl)benzene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methoxy-2-(1-methoxyvinyl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the methoxyvinyl group acts as an electron-donating group, enhancing the reactivity of the benzene ring towards electrophiles. This reactivity is crucial for its applications in organic synthesis and chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-2-(2-nitroethenyl)benzene: Similar structure with a nitro group instead of a methoxyvinyl group.

    1-Methoxy-2-methylbenzene: Contains a methyl group instead of a methoxyvinyl group.

Uniqueness

1-Methoxy-2-(1-methoxyvinyl)benzene is unique due to the presence of both methoxy and methoxyvinyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various chemical reactions and applications.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-methoxy-2-(1-methoxyethenyl)benzene

InChI

InChI=1S/C10H12O2/c1-8(11-2)9-6-4-5-7-10(9)12-3/h4-7H,1H2,2-3H3

InChI Key

PYQASLBFUHWSPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=C)OC

Origin of Product

United States

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